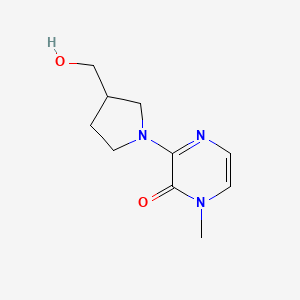
3-Azido-1-cinnamylazetidine
Descripción general
Descripción
3-Azido-1-cinnamylazetidine (3-A1CA) is a novel synthetic compound that has recently been studied for its potential applications in the areas of scientific research and laboratory experiments. 3-A1CA is an azetidine derivative with a cinnamyl group at the 1-position, and is a member of the azetidine family. It is a highly reactive compound, and its structure is similar to that of other azetidines, such as 2-azido-4-methylazetidine (2-AMAZ) and 4-azido-2-methylazetidine (4-AMAZ). 3-A1CA has been studied for its potential applications in the areas of scientific research, laboratory experiments, and drug development.
Aplicaciones Científicas De Investigación
Mechanism of Action
AZT operates primarily by inhibiting HIV reverse transcriptase, effectively blocking the reverse transcription of viral RNA into DNA, which is a crucial step in the HIV replication cycle. This mechanism of action underscores the compound's potency as an antiretroviral agent. Studies have shown that AZT can be incorporated into DNA, suggesting a possible mechanism for its effectiveness as well as its toxicity, particularly in relation to mitochondrial DNA (Sommadossi et al., 1989).
Antiviral Applications
The primary application of AZT and its analogs has been in the treatment of HIV-1 infection, with efficacy demonstrated in both mono and combination therapies. The development of novel prodrugs and analogs aims to enhance antiviral activity, reduce toxicity, and improve pharmacokinetic properties, including increasing plasma half-life and enhancing drug delivery for site-specific targeting (Parang et al., 2000).
Drug Interaction and Resistance
Research has highlighted the importance of understanding drug-drug interactions, especially in multi-drug therapy regimes. Studies have shown that AZT can interact with other medications in complex ways, influencing its efficacy and toxicity. Additionally, the emergence of drug-resistant HIV strains necessitates ongoing research into new compounds and treatment strategies (Zhu et al., 2008).
Mecanismo De Acción
Target of Action
It’s worth noting that azido compounds, such as zidovudine (a dideoxynucleoside), have been shown to inhibit hiv replication by acting as a chain-terminator of viral dna during reverse transcription .
Mode of Action
Azido compounds like zidovudine are phosphorylated to active metabolites that compete for incorporation into viral dna
Biochemical Pathways
Azido compounds like zidovudine have been shown to inhibit the enzyme reverse transcriptase that hiv uses to make dna, thereby decreasing replication of the virus . It’s possible that 3-Azido-1-cinnamylazetidine may affect similar biochemical pathways.
Pharmacokinetics
Zidovudine, an azido compound, has been shown to have a half-life of 05 to 3 hours and is metabolized in the liver, with excretion through the kidney and bile duct . It also has a bioavailability of 50-75% . These properties may provide some insight into the potential ADME properties of 3-Azido-1-cinnamylazetidine.
Result of Action
It’s worth noting that azido compounds like zidovudine have been shown to improve immunologic function, partially reverse hiv-induced neurological dysfunction, and improve certain other clinical abnormalities associated with aids .
Action Environment
It’s known that the thermal behaviors of azido compounds can be influenced by environmental conditions . For instance, 3-Azido-1,3-dinitroazetidine (ADNAZ) has a low melting temperature at 78 °C and a final mass loss of 88.2% under atmospheric pressure .
Propiedades
IUPAC Name |
3-azido-1-[(E)-3-phenylprop-2-enyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-15-14-12-9-16(10-12)8-4-7-11-5-2-1-3-6-11/h1-7,12H,8-10H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQGWWSXIOXSPT-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC=CC2=CC=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C/C=C/C2=CC=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-1-cinnamylazetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1488898.png)
amine](/img/structure/B1488899.png)







![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1488916.png)
![1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488917.png)
![2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1488918.png)
![methyl({[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488920.png)
